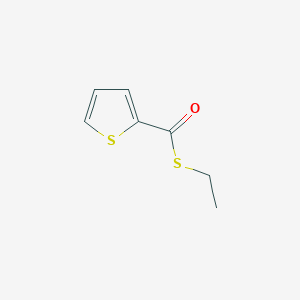

S-ethyl thiophene-2-carbothioate

Description

S-ethyl thiophene-2-carbothioate is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted at the 2-position with a carbothioate group and an ethyl thioether moiety. It serves as a versatile intermediate in organic synthesis, particularly in glycosylation reactions and agrochemical development. Its structure combines the electron-rich thiophene system with a reactive thiocarbonyl group, enabling applications in catalysis, pharmaceuticals, and pesticide chemistry .

Properties

CAS No. |

59020-95-0 |

|---|---|

Molecular Formula |

C7H8OS2 |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

S-ethyl thiophene-2-carbothioate |

InChI |

InChI=1S/C7H8OS2/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 |

InChI Key |

PDQHXYFSXUGXLE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl thiophene-2-carbothioate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-ethyl thiophene-2-carbothioate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

Chemistry: S-ethyl thiophene-2-carbothioate is used as a building block in the synthesis of more complex thiophene derivatives. These derivatives have applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. They are being investigated for their ability to inhibit various biological targets, including enzymes and receptors .

Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the development of insecticides. Their unique chemical properties make them suitable for various applications in material science .

Mechanism of Action

The mechanism of action of S-ethyl thiophene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, S-ethyl thiophene-2-carbothioate is compared with analogous thiocarbamates, thiophene derivatives, and carbothioates.

Thiocarbamates and Carbamothioates

Key Compounds:

| Compound Name | Molecular Formula | CAS RN | Primary Use/Application |

|---|---|---|---|

| S-ethyl dipropylcarbamothioate (EPTC) | C₉H₁₉NOS | 759-94-4 | Herbicide (soil-applied pre-emergent) |

| S-ethyl diisobutylthiocarbamate | C₁₁H₂₃NOS | 2008-41-5 | Herbicide (butylate) |

| S-ethyl cyclohexylethylcarbamothioate | C₁₃H₂₅NOS | 1134-23-2 | Herbicide (cycloate) |

| This compound | C₇H₈OS₂ | Not listed | Glycosylation donor, agrochemical intermediate |

Key Differences :

- Reactivity : this compound exhibits superior stability in glycosylation reactions compared to aliphatic thiocarbamates like EPTC, attributed to the thiophene ring’s aromatic stabilization .

- Applications : While aliphatic carbamothioates (e.g., EPTC, cycloate) are primarily herbicides, this compound is leveraged for synthetic chemistry due to its balanced reactivity and stereochemical control .

Thiophene Carboxylate Derivatives

Key Compounds:

| Compound Name | Molecular Formula | CAS RN | Substituent Position |

|---|---|---|---|

| Ethyl thiophene-2-carboxylate | C₇H₈O₂S | 2810-04-0 | 2-position ester |

| Isopropyl thiophene-2-carboxylate | C₈H₁₀O₂S | 111160-47-5 | 2-position ester |

| Thiophene-3-carboxylic acid | C₅H₄O₂S | 88-13-1 | 3-position carboxylic acid |

| This compound | C₇H₈OS₂ | — | 2-position thiocarboxylate |

Key Differences :

- Functional Group : Unlike carboxylate esters (e.g., ethyl thiophene-2-carboxylate), the thiocarboxylate group in this compound enhances nucleophilicity, making it more reactive in substitution reactions .

- Solubility: Thiocarboxylates generally exhibit lower water solubility compared to carboxylate esters, influencing their use in non-polar reaction systems .

Phosphonothiolates and Organothiophosphates

Example Compounds:

| Compound Name | Molecular Formula | CAS RN | Application |

|---|---|---|---|

| S-2-Dipropylaminoethyl methylphosphonothionofluoridate | C₉H₂₁FNOPS | 28841-40-9 | Neurotoxic agent (chemical weapons) |

| tert-Butyl S-2-diethylaminoethyl methylphosphonothiolate | C₁₂H₂₇NO₂PS | — | Research chemical |

Key Differences :

- Toxicity Profile: Phosphonothiolates are highly toxic due to their acetylcholinesterase inhibition, whereas this compound lacks significant neurotoxic activity .

- Structural Complexity: Phosphonothiolates feature phosphorus-sulfur bonds, whereas this compound’s sulfur is part of a simpler thiocarbonyl-thiophene system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.